

Quinoclamine naphthoquinone derivative properties

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Compound Focus: Quinoclamine

CAS No.: 2797-51-5

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Quantitative Data on Naphthoquinone Cytotoxicity

The following table summarizes the anticancer activity of various naphthoquinone derivatives reported in recent studies. The data demonstrates their potency across multiple cancer cell lines.

Compound Name / Code	Cancer Cell Line (Type)	Key Activity Metric	Reference / Source
Naphthoquinone derivatives (5-7) [1]	Cells with NQO1 overexpression	High enzymatic conversion by NQO1; selective toxicity	<i>International Journal of Molecular Sciences</i> (2025)
Derivative 4 (Lawsone-based) [2]	IGROV-1 (Ovarian Carcinoma)	46.7% cell viability (cf. 74.5% in melanoma, selective activity)	<i>Toxins</i> (2023)
Fluorosulfate derivatives (NQS, etc.) [3]	PC-3 (Prostate), SKOV-3 (Ovarian), MCF-7 (Breast), Jurkat (Leukemia)	Cytotoxic effects higher than Cisplatin	<i>International Journal of Molecular Sciences</i> (2024)

Compound Name / Code	Cancer Cell Line (Type)	Key Activity Metric	Reference / Source
2-O-alkyl lawsone derivatives (8-12) [2]	HeLa (Cervix Carcinoma)	Viability < 30% for most active; optimal chain length (C5) observed	Toxins (2023)
Naphthoquinone-RES Hybrids [4]	MCF-7 (Breast), PC3 (Prostate)	Identification of new anticancer leads with Hsp90 inhibition potential	Iranian Journal of Pharmaceutical Research (2019)

Core Experimental Protocols for Evaluation

The following methodologies are commonly employed to assess the drug-like properties and biological activity of naphthoquinone derivatives.

Virtual Screening and Drug-Likeness Assessment

This protocol is used for the initial computational screening of compound libraries [5].

- Compound Sourcing & Screening:** Candidate compounds are sourced from chemical databases (e.g., ASINEX). Structures are drawn in software like DataWarrior, and compounds with naphthoquinone scaffolds are selected [5].
- Drug-Likeness Prediction:** Tools like **SwissADME** are used to evaluate compounds against **Lipinski's Rule of Five** (MW < 500, TPSA < 140 Å², MLogP ≤ 4.15, HBA < 10, HBD ≤ 5) [5].
- Toxicity Risk Assessment:** Software such as **OSIRIS Property Explorer** predicts mutagenicity, tumorigenicity, irritancy, and reproductive effects. A drug-score threshold (e.g., >0.5) is often applied for further selection [5].

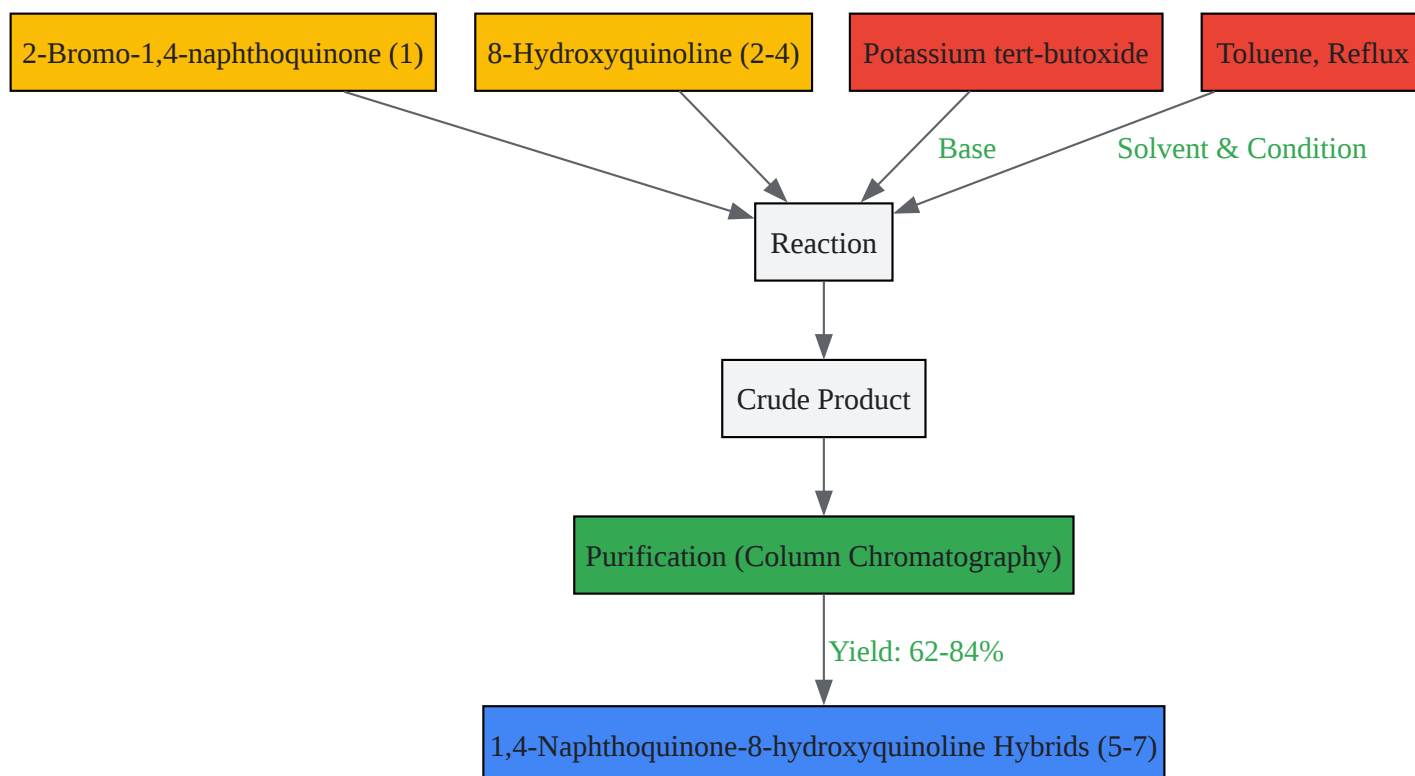
In Vitro Cytotoxicity and Apoptosis Assay

This workflow determines a compound's ability to kill cancer cells and induce programmed cell death [2].

- **Cell Culture:** Maintain human cancer cell lines (e.g., HeLa, IGROV-1, MCF-7) in appropriate media under standard conditions (37°C, 5% CO₂) [2].
- **Compound Treatment:** Treat cells with the naphthoquinone derivatives at a specific concentration (e.g., 100 μM) for a set period (e.g., 24 hours). Use DMSO as a vehicle control and a drug like etoposide as a positive control [2].
- **Viability Screening (Trypan Blue):** Perform an initial, rapid screen for cell viability based on membrane integrity. Non-viable cells with compromised membranes take up the blue dye [2].
- **Apoptosis Analysis (Flow Cytometry):** For promising compounds, a more detailed analysis is performed using an Annexin V/propidium iodide (PI) staining kit. This method distinguishes between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2].

Synthesis of Hybrid Derivatives via Substitution

A common method for creating novel naphthoquinone derivatives, such as hybrids with 8-hydroxyquinoline, is outlined below [1].



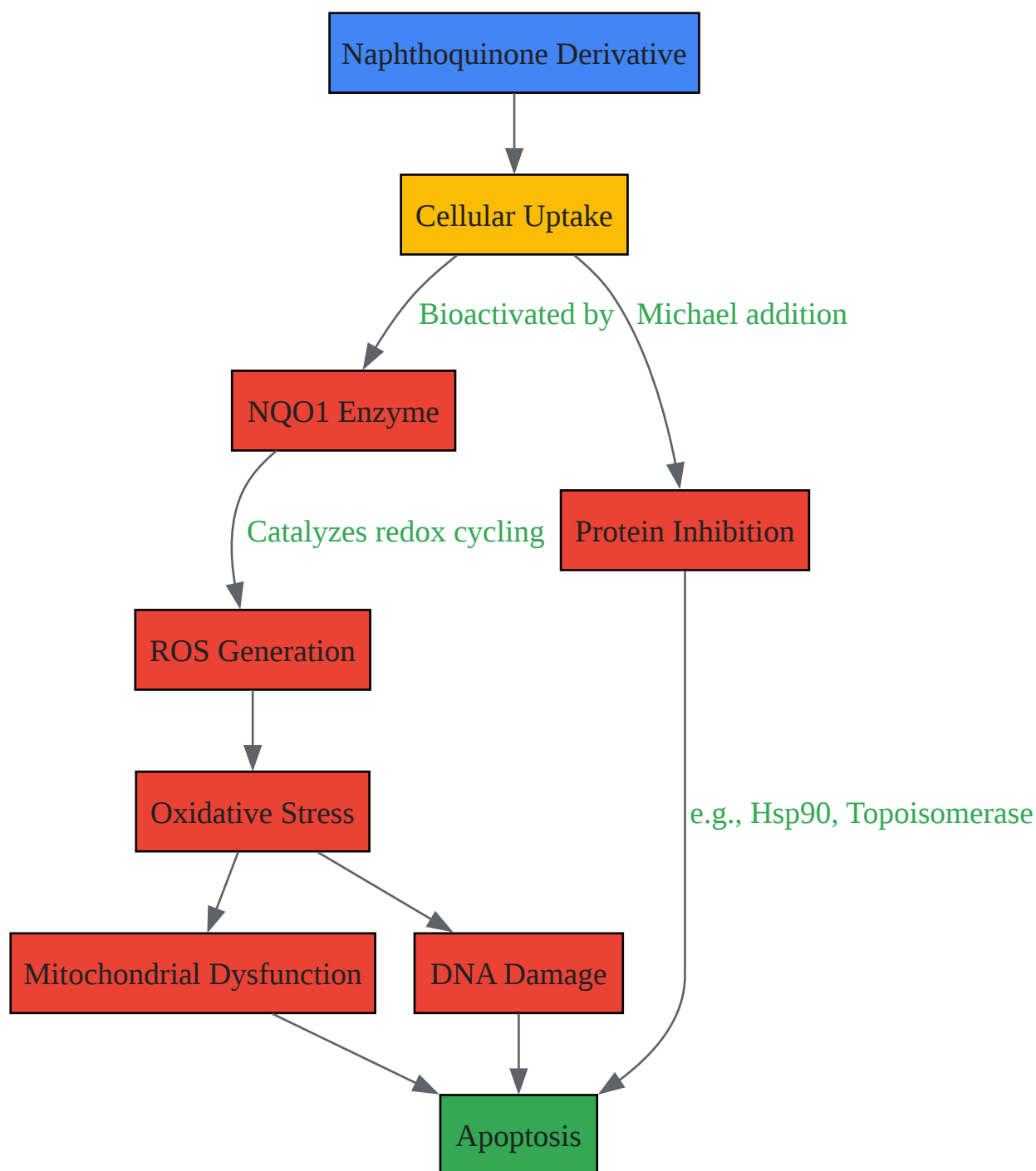
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Caption: Synthetic route for naphthoquinone-quinoline hybrids.

- **Reaction Setup:** 2-Bromo-1,4-naphthoquinone is reacted with a corresponding 8-hydroxyquinoline derivative in the presence of a strong base like potassium tert-butoxide [1].
- **Conditions:** The reaction is carried out in toluene under reflux conditions to facilitate the nucleophilic aromatic substitution [1].
- **Purification & Characterization:** The crude product is purified using column chromatography. The final hybrids are characterized by spectroscopic methods including HR-MS, NMR (¹H, ¹³C, 2D), and IR, with calculated NMR/IR spectra used for supplementary analysis [1].

Mechanisms of Action and Key Signaling Pathways

Naphthoquinone derivatives exert anticancer effects through multiple mechanisms, with Reactive Oxygen Species (ROS) generation playing a central role.



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Caption: Multimodal anticancer mechanisms of naphthoquinones.

- **ROS-Mediated Apoptosis:** A primary mechanism is the induction of oxidative stress. Naphthoquinones can undergo redox cycling, catalyzed by enzymes like **NAD(P)H quinone dehydrogenase 1 (NQO1)**, to generate large amounts of Reactive Oxygen Species (ROS). This

leads to oxidative damage, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death) [1] [6] [2].

- **Enzyme Inhibition:** These compounds can inhibit key cancer-related proteins. Molecular docking studies show strong binding affinities to targets like **MET** and **TYK2**, and they are investigated as potential **Hsp90 inhibitors** [5] [4].
- **Direct Protein Interaction:** The electrophilic quinone moiety allows naphthoquinones to form covalent bonds with nucleophilic thiol groups in proteins via **Michael addition**, altering their function [2].

Conclusion and Key Takeaways

While data on **Quinoclamine** is sparse, the research on its parent scaffold provides clear directions:

- **Focus on the 1,4-Naphthoquinone Scaffold:** The shared core structure is associated with potent and multifaceted anticancer mechanisms.
- **Prioritize Key Assays:** For profiling derivatives, virtual screening (drug-likeness), synthetic chemistry, NQO1 activity tests, and in vitro cytotoxicity/apoptosis assays are essential first steps.
- **Explore Hybridization:** Synthesizing hybrid molecules, like those with 8-hydroxyquinoline, is a promising strategy to enhance selectivity and efficacy [1].

To advance your research on **Quinoclamine** specifically, I recommend:

- **Consulting Patent Literature** and specialized chemical databases for proprietary toxicological and physicochemical data.
- **Designing experiments** based on the protocols above, using **Quinoclamine** as the test compound.

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